molecular formula C12H11NO2S2 B2830454 (5E)-5-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 127378-22-7

(5E)-5-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2830454
CAS No.: 127378-22-7
M. Wt: 265.35
InChI Key: NPYSSQZXRXNSQT-WEVVVXLNSA-N
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Description

The compound (5E)-5-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine-derived thiazolidinone characterized by a substituted benzylidene moiety. Its structure comprises:

  • A thiazolidin-4-one core with a sulfanylidene group at position 2.
  • A (4-hydroxy-3,5-dimethylphenyl)methylidene substituent at position 5 in the E-configuration.

This compound is cataloged in chemical databases (EN300-1655783) and is utilized as a building block in medicinal chemistry for designing inhibitors and bioactive molecules .

Properties

IUPAC Name

(5E)-5-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S2/c1-6-3-8(4-7(2)10(6)14)5-9-11(15)13-12(16)17-9/h3-5,14H,1-2H3,(H,13,15,16)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYSSQZXRXNSQT-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1O)C)/C=C/2\C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions. This step forms the 2-sulfanylidene-1,3-thiazolidin-4-one structure.

    Aldol Condensation: The next step involves an aldol condensation reaction between the thiazolidinone core and 4-hydroxy-3,5-dimethylbenzaldehyde. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, leading to the formation of the (5E)-5-[(4-hydroxy-3,5-dimethylphenyl)methylidene] substituent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization or chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanylidene Group

The sulfanylidene (–S–) moiety serves as a nucleophilic site, enabling reactions with electrophiles such as alkyl halides or acyl chlorides. For example:

  • Reaction with methyl iodide forms 5-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-2-(methylthio)-1,3-thiazolidin-4-one via S-alkylation.

  • Acylation with acetyl chloride yields the corresponding thioester derivative.

Key Conditions :

Reaction TypeReagentSolventTemperatureYield (%)
S-AlkylationMethyl iodideDMF25–30°C72–85
AcylationAcetyl chlorideDichloromethane0–5°C68

Electrophilic Aromatic Substitution (EAS)

The 4-hydroxy-3,5-dimethylphenyl group directs electrophilic substitution to the para position relative to the hydroxyl group. Halogenation and nitration reactions are feasible:

  • Bromination with Br₂ in acetic acid produces 5-[(3,5-dimethyl-4-hydroxy-2-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one .

  • Nitration using HNO₃/H₂SO₄ introduces a nitro group at the para position .

Mechanistic Notes :

  • The hydroxyl group activates the ring, while steric hindrance from methyl groups limits reactivity at meta positions .

Cycloaddition Reactions

The α,β-unsaturated ketone system in the thiazolidinone core participates in [4+2] Diels-Alder reactions. For instance:

  • Reaction with cyclopentadiene forms a bicyclic adduct under thermal conditions .

Representative Reaction :

Thiazolidinone+CyclopentadieneΔBicyclic Adduct (85% yield)[6]\text{Thiazolidinone} + \text{Cyclopentadiene} \xrightarrow{\Delta} \text{Bicyclic Adduct (85\% yield)}[6]

Oxidation and Reduction

  • Oxidation : The sulfanylidene group oxidizes to a sulfonyl group using H₂O₂ or mCPBA, yielding 2-sulfonyl-1,3-thiazolidin-4-one derivatives .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the methylidene double bond, producing 5-[(4-hydroxy-3,5-dimethylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one .

Conditions Table :

ProcessReagent/CatalystSolventTemperatureProduct
OxidationH₂O₂MeOH50°CSulfonyl derivative (90% purity)
ReductionH₂/Pd-CEthanolRTSaturated thiazolidinone (78% yield)

Condensation Reactions

The methylidene group (–CH=) participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile):

  • Reaction with malononitrile forms 5-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-2-sulfanylidene-4-oxo-1,3-thiazolidine-5-carbonitrile .

Mechanism : Base-catalyzed deprotonation of the methylene compound followed by nucleophilic attack on the methylidene carbon .

Biological Interactions

In medicinal contexts, the compound interacts with biological targets through:

  • Hydrogen bonding : The hydroxyl and carbonyl groups form H-bonds with enzyme active sites (e.g., CHIKV nsP2 protease) .

  • π–π stacking : The aromatic ring engages with tryptophan residues in proteins .

Key Binding Data :

Target ProteinInteraction TypeBinding Affinity (ΔG, kcal/mol)
CHIKV nsP2 proteaseH-bond + π–π−7.2

Stability and Degradation

The compound decomposes under strong acidic or oxidative conditions:

  • Acid hydrolysis (HCl, 100°C) cleaves the thiazolidinone ring, yielding 4-hydroxy-3,5-dimethylbenzaldehyde and 2-mercapto-4-oxothiazolidine .

Scientific Research Applications

Biological Applications

N-cyclopentyl-4-methoxynaphthalene-1-sulfonamide exhibits several notable biological activities:

  • Antimicrobial Activity : Due to its sulfonamide functional group, the compound has potential as an antibacterial agent. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, a vital process for bacterial proliferation.
  • Anti-inflammatory Properties : Research indicates that compounds with similar structures can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
  • Pain Management : The compound may also act as an inhibitor of voltage-gated sodium channels (Nav), particularly Nav 1.7, which are implicated in pain disorders. This inhibition could provide therapeutic benefits for chronic pain management .

Case Studies

Several studies have documented the applications of N-cyclopentyl-4-methoxynaphthalene-1-sulfonamide:

  • Antibacterial Efficacy : A study demonstrated that derivatives of sulfonamides exhibit varying degrees of antibacterial activity against common pathogens. N-cyclopentyl-4-methoxynaphthalene-1-sulfonamide was tested alongside other compounds and showed promising results against specific bacterial strains.
  • Pain Disorder Treatment : In preclinical models, compounds similar to N-cyclopentyl-4-methoxynaphthalene-1-sulfonamide were evaluated for their ability to reduce pain responses in animal models. The results indicated significant analgesic effects through sodium channel inhibition .
  • Inflammation Studies : A recent investigation into the anti-inflammatory potential of naphthalene derivatives highlighted the ability of compounds like N-cyclopentyl-4-methoxynaphthalene-1-sulfonamide to reduce inflammatory markers in vitro, supporting its potential use in therapeutic applications targeting inflammation.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with enzymes or receptors, while the thiazolidinone ring can interact with active sites through hydrophobic or van der Waals interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents on Benzylidene Ring Molecular Formula Key Biological Activity/Target Reference ID
Target Compound 4-hydroxy-3,5-dimethylphenyl C₁₃H₁₃NO₂S₂ Building block for medicinal chemistry
S764582 [(5E)-5-(4-ethylphenyl)methylidene derivative] 4-ethylphenyl C₁₂H₁₁NO₂S₂ MXD3 pathway inhibition (preclinical)
5-HDST [(5E)-5-(4-hydroxy-3,5-diiodobenzylidene) derivative] 4-hydroxy-3,5-diiodophenyl C₁₀H₅I₂NO₂S₂ NAT1 enzyme inhibition
(5E)-5-[(4-chlorophenyl)methylidene]-3-phenyl derivative (CAS 13036-93-6) 4-chlorophenyl C₁₆H₁₀ClNO₂S₂ Unknown (commercially available)
(5E)-5-[(3-iodophenyl)methylidene]-3-phenyl derivative (NSC-409326) 3-iodophenyl C₁₆H₁₀INO₂S₂ Anticandidate (NCI database)
(5E)-5-{[4-(benzyloxy)phenyl]methylidene} derivative (168550-07-0) 4-benzyloxyphenyl C₁₈H₁₄NO₂S₂ Experimental (structural studies)

Impact of Substituents on Activity

A. Hydroxy and Alkyl Groups
  • S764582 (4-ethylphenyl substituent) lacks polar groups, favoring hydrophobic interactions with the MXD3 protein pocket .
B. Halogen Substitutions
  • 5-HDST (diiodo substitution) exhibits enhanced steric bulk and electronic effects, critical for binding to the NAT1 active site .
C. Methoxy and Benzyloxy Groups

Structural and Crystallographic Insights

  • Intramolecular hydrogen bonding (e.g., C–H⋯S interactions) stabilizes the thiazolidinone core in analogs like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl derivatives, as observed in crystal structures .

Biological Activity

(5E)-5-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties based on recent studies and findings.

Chemical Structure and Properties

The compound features a thiazolidin-4-one core structure, characterized by a sulfur atom at position 2 and a carbonyl group at position 4. The presence of the 4-hydroxy-3,5-dimethylphenyl group enhances its biological activity due to the electron-donating properties of the hydroxyl and methyl groups.

Property Value
Molecular FormulaC₁₃H₁₅NOS
Molecular Weight235.33 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO and ethanol

Antimicrobial Activity

Thiazolidin-4-one derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various bacterial strains.

  • Mechanism of Action : The antimicrobial activity is believed to arise from the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
  • Case Studies :
    • A study demonstrated that derivatives similar to this compound exhibited potent antibacterial effects against Escherichia coli and Staphylococcus aureus, with inhibition rates exceeding 90% in some cases .
    • Another research highlighted that compounds with similar structural motifs showed MIC values as low as 0.5 µg/mL against S. aureus, indicating strong antibacterial potential .

Anticancer Activity

Thiazolidin-4-one derivatives have also been recognized for their anticancer properties:

  • Mechanism : The anticancer activity is attributed to the induction of apoptosis in cancer cells and inhibition of cell cycle progression.
  • Research Findings :
    • In vitro studies revealed that compounds with a similar structure inhibited the proliferation of various cancer cell lines, including HT29 (colon cancer) and H460 (lung cancer) cells. The IC50 values were reported in the micromolar range, demonstrating significant cytotoxicity .
    • A notable study indicated that specific thiazolidin-4-one derivatives could induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated:

  • Mechanism : Antioxidant activity is primarily due to the ability of the hydroxyl group to scavenge free radicals.
  • Research Evidence :
    • The compound has shown promising results in assays measuring free radical scavenging capacity, with some studies reporting over 80% inhibition in ABTS assays .

Q & A

Q. How should researchers optimize formulations for stability studies?

  • Methodological Answer:
  • Accelerated Stability Testing: Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
  • Excipient Screening: Use cyclodextrins or liposomal encapsulation to protect the thiazolidinone core from hydrolysis .

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